2-((2-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
Description
This quinazoline derivative features a 3,4-dihydroquinazoline-4-one core substituted at positions 2, 3, and 5. The 2-fluorobenzylthio group at position 2, phenethyl at position 3, and N-isopropyl carboxamide at position 7 distinguish it from related compounds. Its synthesis involves Cs₂CO₃-mediated alkylation of a thiol precursor with 2-fluorobenzyl bromide in DMF, followed by purification .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-18(2)29-25(32)20-12-13-22-24(16-20)30-27(34-17-21-10-6-7-11-23(21)28)31(26(22)33)15-14-19-8-4-3-5-9-19/h3-13,16,18H,14-15,17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBDBBMQRVQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115382-36-9) is a member of the quinazoline family, which has garnered interest due to its potential biological activities, particularly in cancer research and as an inhibitor of various enzymes. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN3O2S |
| Molecular Weight | 475.6 g/mol |
| CAS Number | 1115382-36-9 |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activities. For instance, 2-((2-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide has shown promising results against various cancer cell lines:
- In Vitro Studies : MTT assays demonstrated that the compound exhibits notable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468 with IC50 values ranging from 1.2 to 3.9 μM, indicating its potential as a therapeutic agent for breast cancer treatment .
- Mechanism of Action : The compound's mechanism involves inhibition of key enzymes involved in cancer metabolism, particularly targeting glycolysis pathways. This is crucial as many aggressive cancers rely on altered metabolic pathways for growth and survival .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties:
- Human Soluble Epoxide Hydrolase (sEH) : Research indicates that derivatives similar to this compound can act as potent inhibitors of sEH, which is involved in the regulation of inflammatory responses and could be targeted for therapeutic interventions in inflammatory diseases .
- Phosphoinositide 3-Kinase (PI3K) : The structure of the compound suggests potential interactions with PI3K pathways, which are critical in cancer progression and metabolism. Preliminary docking studies show promising binding affinities .
Case Studies
- Breast Cancer Models : A study evaluated the activity of this compound in various breast cancer models, where it demonstrated significant cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells .
- Xenograft Models : In vivo studies using xenograft models have shown that administration of the compound resulted in reduced tumor growth compared to control groups, highlighting its potential for further development as an anticancer drug .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-((2-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide have been shown to possess antibacterial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Antitumor Activity
Research has demonstrated that certain quinazoline derivatives can act as potent antitumor agents. They may inhibit tumor growth by inducing apoptosis in cancer cells or by blocking specific signaling pathways involved in cancer progression. The potential for 2-((2-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide to function as an antitumor agent is being investigated through various in vitro and in vivo studies .
Agricultural Applications
In agricultural research, compounds related to this quinazoline derivative have been explored for their potential as antifungal and antibacterial agents in crop protection. Their efficacy against plant pathogens can aid in the development of new strategies for managing plant diseases without relying heavily on traditional chemical pesticides .
Case Study 1: Antibacterial Screening
A series of quinazoline derivatives were synthesized and screened for their antibacterial properties against Xanthomonas oryzae, a pathogen responsible for significant crop losses. Results showed that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting that modifications to the quinazoline structure can enhance antibacterial efficacy .
Case Study 2: Antitumor Mechanisms
In a study examining the antitumor effects of quinazoline derivatives, it was found that specific substitutions on the quinazoline ring could significantly alter their potency against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Quinazoline Derivatives
Methyl 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS 514857-29-5)
3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1146034-20-9)
- Structural Differences : 4-Chlorobenzyl at position 3 and 4-fluorobenzyl carboxamide (vs. phenethyl and N-isopropyl groups).
- Activity : The dual halogenation (Cl, F) may optimize binding to hydrophobic enzyme pockets, though specific sEH inhibition data are unavailable .
1,3,4-Oxadiazole Derivatives (Non-Quinazoline Core)
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- Structural Similarities : Shares the 2-fluorobenzylthio group but replaces the quinazoline core with a 1,3,4-oxadiazole ring and a trifluoromethylpyrazole substituent.
- Physical Properties : Melting point 101°C, yield 78.2%, white solid .
- Synthesis : Formed via cyclization and thioetherification, contrasting with the quinazoline’s stepwise alkylation .
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- Key Differences : Bromine (vs. fluorine) on the benzyl group; higher yield (83.3%) and melting point (113–114°C) .
- Implications : Bromine’s larger atomic radius may hinder steric interactions in biological targets compared to fluorine.
1,2,4-Triazole Derivatives
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Structural Contrasts : Triazole core (vs. quinazoline) with sulfonyl and difluorophenyl groups.
- Tautomerism : Exists as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
- Synthesis : Reflux in NaOH mediates cyclization, differing from the Cs₂CO₃-based method for quinazolines .
Benzamide Derivatives with Thioether Linkages
2.4.1. N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide
- Structural Parallels : Thioether linkage and carboxamide group but replaces quinazoline with a benzamide scaffold.
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Fluorine in the target compound’s benzylthio group likely enhances metabolic stability and electron-withdrawing properties compared to chloro/bromo analogs .
- Synthetic Accessibility : Quinazoline derivatives require multi-step alkylation, whereas oxadiazoles and triazoles are synthesized via cyclization, impacting scalability .
- Biological Targeting : Thioether-linked benzamides () target viral/cancer pathways, while quinazolines may prioritize enzyme inhibition, underscoring scaffold-dependent activity .
Q & A
Basic Question: What are the standard synthetic routes for preparing 2-((2-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide?
Answer:
The compound can be synthesized via a multi-step protocol involving:
- Step 1: Formation of the quinazoline core by reacting methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (analogous to compound 7 in ) with a fluorinated benzyl bromide (e.g., 2-fluorobenzyl bromide). This step typically uses DMF as a solvent and Cs₂CO₃ as a base to facilitate nucleophilic substitution at the thiol position .
- Step 2: Amidation of the carboxylate group with isopropylamine using coupling agents like EDCI/HOBt.
- Purification: Recrystallization from ethanol or THF yields pure product (60–94% yields observed for analogous compounds) .
Advanced Question: How can reaction conditions be optimized to improve yields of fluorinated benzyl-thioquinazoline derivatives?
Answer:
Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions compared to ethanol or THF .
- Base Strength: Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in deprotonating thiol intermediates, as demonstrated in the synthesis of compound 8 (94% yield) .
- Temperature Control: Heating to 80–100°C in DMF minimizes side reactions like hydrolysis, as seen in the synthesis of compound 9 (81% yield) .
Contradictions in yields (e.g., 60% for compound 3p vs. 93% for 3q in ) highlight the sensitivity of fluorinated substrates to steric and electronic effects, necessitating tailored optimization.
Basic Question: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- ¹H NMR: Key signals include the 2-fluorobenzyl thioether protons (δ ~4.60 ppm, singlet) and aromatic protons of the quinazoline core (δ 7.3–8.0 ppm), as validated in analogous compounds .
- LC-MS: Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₂₈H₂₆FN₃O₂S (exact mass: 495.17).
- Elemental Analysis: Confirm C, H, N, S, and F content within ±0.4% deviation .
Advanced Question: How do structural modifications (e.g., fluorobenzyl vs. trifluoromethylbenzyl substituents) influence biological activity?
Answer:
- Fluorine Positioning: The 2-fluorobenzyl group enhances metabolic stability and target binding compared to non-fluorinated analogs, as seen in sEH inhibitors .
- Thioether Linkage: Replacing sulfur with oxygen reduces activity due to weaker hydrogen-bonding capacity, as observed in related quinazolines .
- Phenethyl vs. Isopropyl Groups: Phenethyl at position 3 improves lipophilicity, potentially enhancing membrane permeability .
Basic Question: What purification methods are recommended for isolating this compound?
Answer:
- Recrystallization: Ethanol or THF/water mixtures are optimal for removing unreacted starting materials, as used for compound 4a (60% yield) .
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves closely related impurities .
Advanced Question: How can researchers address discrepancies in reported yields for similar quinazoline syntheses?
Answer:
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation (e.g., hydrazide intermediates in ).
- Byproduct Analysis: Mass spectrometry identifies common side products like hydrolyzed thioethers or dimerized species .
- Reproducibility: Strict control of moisture (via molecular sieves) and inert atmospheres minimizes variability in reactions involving fluorinated reagents .
Basic Question: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions: Store at –20°C under argon to prevent oxidation of the thioether moiety.
- Degradation Signs: Discoloration (yellow to brown) or precipitation indicates decomposition; confirm purity via HPLC before use .
Advanced Question: How can computational methods aid in designing derivatives of this compound?
Answer:
- Molecular Docking: Predict binding affinities to targets like soluble epoxide hydroxylase (sEH) using software (e.g., AutoDock Vina) and crystal structures (PDB: 4J0E) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .
Basic Question: What safety precautions are necessary during synthesis?
Answer:
- Fluorinated Reagents: Use PPE (gloves, goggles) due to toxicity risks (e.g., 2-fluorobenzyl bromide).
- Waste Disposal: Neutralize acidic/basic waste streams before disposal, as per protocols for halogenated compounds .
Advanced Question: How can researchers validate target engagement in biological assays?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against sEH using fluorescent substrates like PHOME (14-phenyl-14-(3-hydroxypropyl)urea-epoxyeicosatrienoic acid) .
- Cellular Uptake Studies: Radiolabel the compound with ¹⁸F for PET imaging to assess biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
